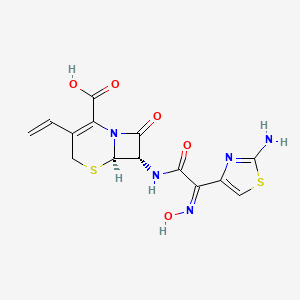

7(S)-Cefdinir

Description

Historical Context of Beta-Lactam Antibiotics and Cephalosporin (B10832234) Development

The journey of beta-lactam antibiotics began with Alexander Fleming's accidental discovery of penicillin in 1928, a moment that revolutionized the treatment of bacterial infections. reactgroup.orgewadirect.comnhsjs.com This class of antibiotics is characterized by the presence of a beta-lactam ring, a four-membered cyclic amide. nhsjs.com Following the widespread introduction of penicillin in the 1940s, the "golden era" of antibiotics saw the discovery of most of the antibiotic classes used today. reactgroup.org

However, the emergence of bacterial resistance, primarily through the production of beta-lactamase enzymes that hydrolyze the beta-lactam ring, necessitated the development of new and more robust antibiotics. ewadirect.comnih.gov This led to the discovery of cephalosporins, another group of beta-lactam antibiotics, isolated from the fungus Cephalosporium acremonium (now known as Acremonium chrysogenum). nih.govslideshare.net The first of these, cephalosporin C, was identified in the 1950s and demonstrated stability against penicillinase, opening the door for the creation of numerous semi-synthetic cephalosporins. nih.gov

Classification and Structural Features of Third-Generation Cephalosporins

Cephalosporins are categorized into "generations" based on their spectrum of antimicrobial activity. slideshare.netnv.gov Generally, as the generations progress from first to third, their effectiveness against gram-positive bacteria decreases while their activity against gram-negative bacteria increases. nih.govnih.gov Third-generation cephalosporins, which include cefdinir (B1668824), are known for their broad spectrum of activity against a variety of gram-positive and gram-negative bacteria, including many resistant strains. drugbank.comdrugbank.com

Structurally, all cephalosporins feature a dihydrothiazine ring fused to a beta-lactam ring. nih.gov Modifications to the side chains at the C-3 and C-7 positions of the cephalosporin nucleus are key to their varied antibacterial properties. nih.gov Third-generation cephalosporins often possess an aminothiazolyl side chain at the C-7 position, which enhances their activity. Cefdinir, for instance, has an aminothiazolyl hydroxyimino side chain. medcentral.com This structural feature contributes to their stability against many beta-lactamase enzymes. drugbank.compediatriconcall.com

Definition and Significance of the 7(S) Stereoconfiguration in Cefdinir

The chemical structure of cefdinir includes two chiral centers at the C-6 and C-7 positions. fda.gov The biologically active form of cefdinir is the (6R, 7R)-isomer. wikipedia.org However, during the synthesis process, other stereoisomers can be formed as impurities. One such isomer is 7(S)-Cefdinir, also known as Cefdinir-7-epimer. chemicea.com This isomer has the chemical name (6R,7S)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. synzeal.com

The stereochemistry at the C-7 position is crucial for the biological activity of cephalosporins. solubilityofthings.com The specific spatial arrangement of the atoms, known as stereoconfiguration, significantly influences how the molecule interacts with its target, the penicillin-binding proteins (PBPs) in the bacterial cell wall. solubilityofthings.com The presence of the 7(S) isomer is considered an impurity in cefdinir preparations and its levels are carefully controlled during manufacturing to ensure the efficacy of the final drug product. chemicea.comcleanchemlab.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H13N5O5S2 |

|---|---|

Molecular Weight |

395.4 g/mol |

IUPAC Name |

(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t8-,12+/m0/s1 |

InChI Key |

RTXOFQZKPXMALH-JQISMDCNSA-N |

Isomeric SMILES |

C=CC1=C(N2[C@@H]([C@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)SC1)C(=O)O |

Canonical SMILES |

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies of Cefdinir Derivatives

Retrosynthetic Analysis of the Cefdinir (B1668824) Core Structure

A retrosynthetic analysis of Cefdinir reveals key disconnections that form the basis of its various synthetic routes. The primary disconnection is at the C-7 amide bond, separating the 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVNA) core from the complex side chain. This side chain, (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid, can be further broken down into simpler precursors.

Another key disconnection involves the formation of the 3-vinyl group, which is often derived from the more readily available 7-aminocephalosporanic acid (7-ACA). lookchem.com This transformation typically involves the conversion of the 3-acetoxymethyl group of 7-ACA into a 3-hydroxymethyl derivative, which is then further functionalized to introduce the vinyl moiety. lookchem.comgoogle.com

The synthesis of the thiazole-containing side chain generally starts from simpler acyclic compounds. For instance, ethyl acetoacetate (B1235776) can be a starting material, which undergoes nitrosation and halogenation to form a reactive intermediate that is then cyclized with thiourea (B124793) to construct the aminothiazole ring. lookchem.combeilstein-journals.org

Classical Synthesis Pathways for Cephalosporin (B10832234) Nuclei (e.g., from 7-Aminocephalosporanic Acid)

The classical and most common starting material for the synthesis of many semi-synthetic cephalosporins, including Cefdinir, is 7-aminocephalosporanic acid (7-ACA), which is derived from the fermentation of Cephalosporium acremonium. lookchem.comresearchgate.net The synthesis of the Cefdinir nucleus from 7-ACA involves several key transformations:

Deacetylation of 7-ACA: The acetoxy group at the C-3 position of 7-ACA is first hydrolyzed, typically under basic conditions, to yield 7-amino-3-hydroxymethyl-3-cephem-4-carboxylic acid (deacetyl-7-ACA). lookchem.comresearchgate.net

Protection of Functional Groups: To avoid unwanted side reactions, the amino group at C-7 and the carboxylic acid at C-4 are often protected. The amino group can be protected by acylation, for example with phenylacetyl chloride, and the carboxylic acid is often converted to an ester, such as a diphenylmethyl (benzhydryl) ester. lookchem.comresearchgate.net

Formation of the 3-Vinyl Group: The 3-hydroxymethyl group is then converted into a leaving group, such as a halide, which is subsequently subjected to a Wittig-type reaction or other elimination reactions to form the C-3 vinyl group. google.com

Deprotection: Finally, the protecting groups at the C-7 amino and C-4 carboxyl positions are removed to yield the core intermediate, 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVNA). lookchem.com

An alternative to this multi-step process for generating the 3-vinyl group is a one-step method involving a Wittig reaction directly on a derivative of deacetyl-7-ACA. google.com

Advanced Synthetic Approaches to Cefdinir

More advanced synthetic strategies focus on improving efficiency, yield, and stereoselectivity, as well as reducing the environmental impact of the synthesis.

The biological activity of Cefdinir is critically dependent on the (R)-configuration at the C-7 position of the cephem nucleus and the (Z)-geometry of the oxime in the side chain. The stereoselective synthesis of the 7(S) epimer is therefore a crucial aspect of its production.

The stereochemistry at C-7 is typically retained from the starting material, 7-ACA, which possesses the desired (R)-configuration. The challenge lies in maintaining this stereointegrity throughout the synthetic sequence.

The (Z)-isomer of the oxime is the more stable and active form. Its formation is often controlled by the reaction conditions during the nitrosation step or through the use of specific isomers of the side-chain precursors. One approach involves the nitrosation of an active methylene (B1212753) group in a precursor, which spontaneously tautomerizes to the more stable (Z)-oxime. wikipedia.org Convergent synthesis strategies, where the side chain is constructed separately and then coupled with the cephem nucleus, allow for better control over the oxime stereochemistry. beilstein-journals.org

The synthesis of Cefdinir necessitates the use of various protecting groups to mask reactive functional groups and ensure the desired transformations occur at the correct positions. lookchem.comresearchgate.net

| Functional Group | Protecting Group | Deprotection Conditions |

| C-7 Amino Group | Phenylacetyl | Enzymatic or chemical hydrolysis |

| C-4 Carboxyl Group | Diphenylmethyl (Benzhydryl) | Acidic cleavage (e.g., trifluoroacetic acid) lookchem.comnih.gov |

| Oxime Hydroxyl Group | Trityl | Acidic cleavage (e.g., formic acid) lookchem.comnih.gov |

| Amino group of the thiazole (B1198619) ring | Trityl | Acidic cleavage (e.g., trifluoroacetic acid) lookchem.comnih.gov |

| Oxime Hydroxyl Group | Acetyl | Basic hydrolysis (e.g., K2CO3) or acidic conditions google.comgoogle.com |

The choice of protecting groups is critical and they must be orthogonal, meaning they can be removed under different conditions without affecting each other. For example, a common strategy involves using an acid-labile diphenylmethyl ester for the carboxylic acid and a different acid-labile trityl group for the oxime and thiazole amino groups, which can be cleaved under specific acidic conditions. lookchem.comnih.gov

Solvent Systems: The use of mixed solvent systems, such as tetrahydrofuran (B95107) and water, has been shown to be effective for the coupling reaction between the cephem nucleus and the side chain. google.com

Base Selection: The choice of base is crucial for various steps. Organic bases like triethylamine (B128534) are commonly used for acylation and coupling reactions. google.com The use of different organic bases, such as triethylamine or pyridine (B92270), can have varying effects on reaction outcomes. researchgate.net

Temperature Control: Many steps in the synthesis require precise temperature control to minimize side reactions and degradation of the sensitive β-lactam ring. For instance, the nitrosation reaction is often carried out at low temperatures (-3°C to -5°C). google.com

Purification Techniques: The purification of crude Cefdinir can be achieved through the formation of salts, such as the trifluoroacetic acid (TFA) salt, which can then be neutralized to afford the final product in high purity. researchgate.net The use of crystalline intermediates, such as a p-toluenesulfonic acid salt of a protected Cefdinir precursor, can facilitate purification. google.comgoogle.com

The development of novel intermediates has been a key strategy for improving Cefdinir synthesis. These intermediates are often designed to be more stable, crystalline, or reactive in a more controlled manner.

Activated Thioesters: The use of activated thioesters of the side chain, such as 2-mercaptobenzothiazolyl-(Z)-2-(2-amino-4-thiazolyl)-2-acetoxyimino acetate (B1210297), facilitates the acylation of the 7-amino group of the cephem nucleus. researchgate.nettandfonline.com

Crystalline Intermediates: The formation of crystalline intermediates, such as the p-toluenesulfonic acid salt of 7β-[2-(2-tritylaminothiazol-4-yl)-(Z)-2-(trityloxyimino)acetamido]-3-vinyl-3-cephem-4-carboxylic acid diphenylmethyl ester, allows for easier purification and handling. google.comgoogle.com Crystalline salts of acetyl-cefdinir with sulfonic or phosphonic acids have also been developed as stable intermediates. google.com

4-Halo-2-oxyimino-3-oxo butyric acid derivatives: A novel intermediate, 4-halo-2-oxyimino-3-oxo butyric acid-N,N-dimethyl formiminium chloride chlorosulfate, has been reported as a useful precursor for the synthesis of the side chain of several cephalosporins, including Cefdinir. wipo.int

These advanced intermediates and optimized reaction pathways contribute to more efficient and economically viable large-scale production of 7(S)-Cefdinir.

Optimization of Reaction Conditions and Yield Enhancement

Synthesis of Cefdinir Analogs and Structural Derivatives for Research Purposes

The synthesis of Cefdinir analogs is a significant area of research aimed at discovering new compounds with improved antibacterial potency, a broader spectrum of activity, and enhanced pharmacokinetic properties. acs.orgnih.gov These synthetic efforts primarily focus on two key structural components: the C-3 position of the cephem nucleus and the C-7 aminothiazolyl hydroxyimino side chain. acs.orgrsc.org

Modification at the C-3 Position of the Cephem Nucleus

The substituent at the C-3 position of the cephalosporin core is crucial for its biological and pharmacokinetic profile. nih.gov In Cefdinir, the C-3 vinyl group plays a significant role in its oral bioavailability. nih.govwikipedia.org Research in this area has explored the introduction of various other groups to modulate the compound's activity.

Initial studies on 3-vinyl cephalosporins involved the Wittig reaction on a 3-chloromethyl cephem to introduce the 3-alkenyl group. researchgate.net The development of orally active cephalosporins like Cefdinir and Cefixime (B193813) involved incorporating a vinyl group at the C-3 position, which facilitates absorption without the need for esterification. wikipedia.org

Further investigations have focused on creating vinylcephalosporins with additional substitutions on the vinyl moiety. acs.org One notable area of research has been the synthesis of (lactamylvinyl)cephalosporins. These compounds are synthesized by reacting a 7-amino-cephem intermediate with appropriate (aminothiazolyl)(alkoxyimino)acetic acid thioesters. acs.org The structure-activity relationship (SAR) studies of these derivatives revealed that the geometry of the C-3 vinyl bond significantly influences antibacterial activity. For instance, in a series of γ-lactamyl derivatives, the E-isomer demonstrated distinctly superior activity compared to the corresponding Z-isomer, particularly against Enterococcus faecalis. acs.org

The synthesis of these C-3 modified analogs often starts from 7-aminocephalosporanic acid (7-ACA) or deacetyl-7-aminocephalosporanic acid (D-7-ACA). researchgate.net The C-3 vinyl group is typically introduced from a 3-hydroxymethyl derivative, which is obtained by the hydrolysis of the C-3 acetoxy group of 7-ACA. google.com

Table 1: Selected Modifications at the C-3 Position of the Cephem Nucleus

| C-3 Substituent | Starting Material | Key Synthetic Step | Impact on Activity/Properties | Reference |

| Vinyl | 7-amino-3-chloromethyl cephem | Wittig Reaction | Good oral absorption | wikipedia.orgresearchgate.net |

| (Z)-2-(2,2-Dihalovinyl) | 7-amino-3-vinyl-3-cephem-4-carboxylate | Not specified | Structure-activity relationships studied | acs.org |

| (E)-γ-Lactamylvinyl | 7-amino-3-((E)-2-(N-tert-butoxycarbonyl-2,2,2-trifluoroethylamino)-2-oxoethylidene)-3-cephem-4-carboxylic acid diphenylmethyl ester | Reaction with (aminothiazolyl)(alkoxyimino)acetic acid benzothiazole (B30560) thioesters | Superior activity against E. faecalis compared to Z-isomer | acs.org |

| Pyridiniummethyl | Cephalothin | Substitution with pyridine derivatives | Investigated for altered antibacterial spectrum | biorxiv.orguzh.ch |

Alterations in the Aminothiazolyl Hydroxyimino Side Chain

The 7β-acylamino side chain is a primary determinant of the antibacterial spectrum and potency of cephalosporins. slideshare.net For Cefdinir, this chain is a (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetyl moiety. rsc.org This specific side chain confers stability against many β-lactamases. nih.govwikipedia.org

Research into modifying this side chain has been extensive. One approach involves the O-substitution of the hydroxyimino group. researchgate.net The synthesis of these derivatives is achieved by the 7-N-acylation of the 7-amino cephem core with the corresponding O-substituted side chain acids. researchgate.net However, studies have shown that while some O-substituted derivatives exhibit good activity against Gram-negative organisms, they are often less active than Cefdinir against Gram-positive bacteria. researchgate.net

Another area of synthetic exploration is the method of coupling the side chain to the 7-amino position of the cephem nucleus. To improve efficiency and yield, novel activating groups for the carboxylic acid of the side chain have been developed. For example, 2-mercapto-5-methyl-1,3,4-thiadiazolyl esters of the side chain have been used to prepare Cefdinir in a single step by coupling with 7-amino-3-vinylcephem-4-carboxylic acid, achieving high purity. researchgate.net These methods can avoid the use of protecting groups like trityl on the hydroxyimino function, streamlining the synthesis. researchgate.net

Structure-activity relationship studies have consistently shown that the (Z)-configuration of the oxyimino group is critical for high antibacterial activity. researchgate.net The corresponding anti or (E)-isomers exhibit markedly lower antibiotic activity. researchgate.netgoogle.com

Table 2: Research on Alterations of the C-7 Side Chain

| Modification | Synthetic Approach | Key Findings | Reference |

| O-Alkylation of hydroxyimino group | Acylation of 7-amino cephem with O-substituted side chain acids | Generally more active against Gram-negative bacteria but less active against Gram-positive bacteria compared to Cefdinir. | researchgate.net |

| Use of novel activating groups | Coupling of 7-amino-3-vinylcephem-4-carboxylic acid with 2-mercapto-5-methyl-1,3,4-thiadiazolyl-(Z)-2-(2-amino-4-thiazolyl)-2-trityloxyiminoacetate | Single-step coupling reaction, high purity (>99%) | researchgate.net |

| Introduction of cyclic disulfide moieties | Amide bond formation between a functionalized cephalosporin core and linkers containing disulfide bonds | Resulted in improved activity against Gram-negative strains for an amino thiadiazol side chain derivative with an asparagusic acid modification. | biorxiv.orguzh.ch |

| Varied substituents on the oxyimino group (R¹) | Acylation with various (aminothiazolyl)(alkoxyimino)acetic acid thioesters | Substituents like hydrogen and alkyl groups are known to confer good Gram-positive activity. | acs.org |

Molecular Mechanisms of Bactericidal Action

Penicillin-Binding Protein (PBP) Interaction and Inhibition

The primary targets of 7(S)-Cefdinir within the bacterial cell are the Penicillin-Binding Proteins (PBPs). drugbank.compatsnap.comdrugs.compatsnap.com PBPs are a group of enzymes, including transpeptidases, that are essential for the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall. nih.govetflin.compatsnap.comwikipedia.org By binding to these proteins, cefdinir (B1668824) effectively inactivates them, leading to a cascade of events that culminates in bacterial cell death. patsnap.comnih.govnih.gov

This compound demonstrates a notable affinity for specific PBPs, which can vary between different bacterial species. drugbank.comfda.govnih.gov Research has shown that cefdinir has a high affinity for PBP2 and PBP3 in various bacteria. drugbank.comnih.govnih.gov For instance, in Staphylococcus aureus and Streptococcus pyogenes, cefdinir exhibits a high affinity for all their PBPs. nih.gov In studies with Enterococcus faecalis, cefdinir showed a particularly high affinity for PBP 2 and PBP 3. fda.gov Similarly, against Haemophilus influenzae, cefdinir has a high affinity for PBP 1b, PBP 3a, and PBP 3b. nih.gov This targeted binding is a key determinant of its bactericidal efficacy. nih.gov The affinity for PBP2 and PBP3 is a shared characteristic with some other cephalosporins. nih.gov

| Bacterial Species | High Affinity PBPs | Moderate Affinity PBPs | Low Affinity PBPs | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | All PBPs | - | - | nih.gov |

| Streptococcus pyogenes | All PBPs | - | - | nih.gov |

| Enterococcus faecalis | PBP 2, PBP 3 | PBP 1 | PBP 4, PBP 5 | fda.gov |

| Haemophilus influenzae | PBP 1b, PBP 3a, PBP 3b | - | PBP 2 | nih.gov |

| Escherichia coli | PBP 1A, PBP 1Bs, PBP 3 | - | PBP 2, PBP 4 | oup.com |

The binding of this compound to PBPs leads to the inhibition of their transpeptidase activity. drugbank.comnih.govbiosynth.commedkoo.com Transpeptidases are crucial for the cross-linking of peptidoglycan chains, a process that provides the cell wall with its structural strength and rigidity. patsnap.compatsnap.comacs.org By inhibiting these enzymes, cefdinir prevents the final step of transpeptidation, which disrupts the formation of a stable and functional cell wall. drugbank.compatsnap.comnih.gov This interference with the cross-linking process is a critical step in the bactericidal action of cefdinir. patsnap.combiosynth.com

Specificity and Affinity for Bacterial PBPs (e.g., PBP2, PBP3)

Impact on Bacterial Cell Wall Synthesis and Integrity

The inhibition of PBP activity by this compound has a direct and detrimental impact on the synthesis and integrity of the bacterial cell wall. drugbank.comfda.govnih.gov The cell wall is essential for protecting the bacterium from osmotic stress and maintaining its shape. patsnap.com

By inactivating the transpeptidases, this compound effectively disrupts the polymerization of peptidoglycan. biosynth.com This leads to the formation of a defective and weakened cell wall. patsnap.compatsnap.com Morphological studies have shown that bacteria exposed to cefdinir exhibit significant changes in their cell wall structure, such as the thickening of the cross wall in S. aureus and the peripheral wall in S. pyogenes. nih.gov

The compromised integrity of the bacterial cell wall ultimately leads to cell lysis and death. drugbank.compatsnap.compatsnap.com The weakened cell wall is unable to withstand the internal osmotic pressure of the bacterium, resulting in cell rupture. patsnap.com Electron microscopy studies have revealed that cefdinir induces frequent cell lysis in S. aureus, with lytic sites often observed at the point of septum formation. nih.gov In S. pyogenes, exposure to cefdinir can lead to the formation of protoplast-like cells. nih.gov This bactericidal outcome is the ultimate consequence of the inhibition of cell wall synthesis. drugbank.compatsnap.com

Disruption of Peptidoglycan Polymerization

Unique Mechanistic Aspects (e.g., Siderophore Properties)

While the primary mechanism of this compound is the inhibition of cell wall synthesis, some cephalosporins possess unique properties that can enhance their antibacterial activity. One such property is the ability to act as a siderophore. nih.govmdpi.com Siderophores are molecules that bind to iron, and some bacteria have specific uptake systems for these iron-siderophore complexes. mdpi.com By mimicking a siderophore, an antibiotic can effectively use the bacterium's own iron transport system to gain entry into the cell, a strategy sometimes referred to as a "Trojan horse" approach. nih.gov While cefiderocol (B606585) is a well-known example of a siderophore cephalosporin (B10832234), there is limited direct evidence in the provided search results to definitively classify this compound as having significant siderophore properties. However, it is noteworthy that the formation of a nonabsorbable complex between cefdinir and iron in the gastrointestinal tract has been reported, which can result in reddish stools. pediatriconcall.com This interaction with iron, while not a direct confirmation of a siderophore mechanism for bacterial entry, is a relevant chemical property of the compound.

In Vitro Antimicrobial Spectrum and Potency Profiling

Broad-Spectrum Activity against Gram-Positive and Gram-Negative Bacteria

Cefdinir (B1668824) is recognized for its extensive activity against numerous Gram-positive and Gram-negative aerobic organisms. researchgate.netnih.gov Its chemical structure, featuring a six-member dihydrothiazine ring, contributes to its enhanced bactericidal action compared to penicillins. drugbank.com A key characteristic of Cefdinir is its stability against hydrolysis by many common plasmid-mediated β-lactamases, which are enzymes produced by bacteria that can inactivate many β-lactam antibiotics. researchgate.netnih.gov This stability allows Cefdinir to be effective against several β-lactamase-producing bacterial strains that are resistant to other cephalosporins. drugbank.com

The in vitro antimicrobial spectrum of Cefdinir encompasses pathogens frequently implicated in community-acquired infections. researchgate.net It has shown good activity against Gram-positive bacteria such as Streptococcus pneumoniae (penicillin-susceptible strains), Staphylococcus aureus (methicillin-susceptible strains), and Streptococcus pyogenes. researchgate.netdroracle.ai Among Gram-negative bacteria, Cefdinir is effective against Haemophilus influenzae, Moraxella catarrhalis, and Haemophilus parainfluenzae. drugbank.comresearchgate.net However, it is important to note that Cefdinir is not active against Pseudomonas and Enterobacter species. fda.gov

The bactericidal effect of Cefdinir is achieved through the inhibition of bacterial cell wall synthesis. drugbank.com It binds to penicillin-binding proteins (PBPs), which are essential for the final step of peptidoglycan synthesis, leading to cell lysis and bacterial death. drugbank.com Cefdinir has demonstrated an affinity for PBPs 2 and 3. drugbank.com

Efficacy against Key Bacterial Pathogens in Research Models

The potency of 7(S)-Cefdinir has been extensively evaluated against specific bacterial pathogens that are common causes of respiratory and skin infections.

Cefdinir demonstrates good in vitro activity against penicillin-susceptible strains of Streptococcus pneumoniae. researchgate.netresearchgate.net Studies have reported a minimum inhibitory concentration for 90% of isolates (MIC90) of 0.125 µg/mL for penicillin-susceptible S. pneumoniae. nih.gov However, its activity is diminished against penicillin-intermediate and -resistant strains. researchgate.net Research comparing the bactericidal activities of Cefdinir and cefaclor (B193732) found that while both were effective against S. pneumoniae, Cefdinir was active at lower concentrations, with MIC ranges of 0.03 to 0.06 µg/mL. asm.org It is noteworthy that while penicillin MICs can often predict susceptibility to other β-lactams, this correlation is less reliable for oral cephalosporins like Cefdinir when dealing with S. pneumoniae. nih.gov One study found that 21% of penicillin-susceptible isolates were resistant to Cefdinir. nih.gov

Cefdinir is effective against methicillin-susceptible Staphylococcus aureus (MSSA), including strains that produce β-lactamase. researchgate.netdroracle.ai The FDA drug label explicitly states its activity against MSSA. droracle.ai In a reevaluation of its potency against pathogens causing skin and soft tissue infections, Cefdinir showed an MIC90 of 0.5 µg/mL for oxacillin-susceptible S. aureus, with 100% of strains being susceptible. nih.gov Another study reported an MIC90 of ≤ 0.5 µg/mL for β-lactamase-positive, oxacillin-susceptible S. aureus. nih.gov A clinical trial comparing Cefdinir to cephalexin (B21000) for uncomplicated skin and skin structure infections found a clinical cure rate of 93% for Cefdinir in patients with MSSA infections. droracle.airesearchgate.net It is crucial to note that Cefdinir is not effective against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netdroracle.ai

Cefdinir exhibits good in vitro activity against Haemophilus influenzae, including strains that produce β-lactamase. researchgate.netresearchgate.netdroracle.ai This stability in the presence of β-lactamases makes it a reliable agent against these common respiratory pathogens. droracle.ai The MIC90 for Cefdinir against β-lactamase-negative H. influenzae has been reported as 0.5 µg/mL, and for β-lactamase-positive strains, it is 1 µg/mL. nih.gov Comparative studies have shown that the inhibitory concentrations of Cefdinir against H. influenzae are similar to those of amoxicillin (B794)/clavulanic acid and lower than those of cefuroxime (B34974) and cefaclor. nih.gov

Similar to its activity against H. influenzae, Cefdinir is also potent against Moraxella catarrhalis, including β-lactamase-producing strains. researchgate.netresearchgate.net An in vitro study reported a Cefdinir MIC90 of 0.25 µg/mL against β-lactamase-positive strains of M. catarrhalis. nih.gov Its effectiveness against this key respiratory pathogen has been consistently demonstrated in various studies. nih.gov

In addition to the primary pathogens discussed, preclinical investigations have highlighted Cefdinir's activity against other clinically relevant bacteria. It is effective against Streptococcus pyogenes, the causative agent of streptococcal pharyngitis. researchgate.netdroracle.aifda.gov Cefdinir has also demonstrated efficacy in animal models of pneumonia caused by H. influenzae or penicillin-susceptible S. pneumoniae, as well as subcutaneous abscesses induced by S. aureus. researchgate.net Furthermore, in vitro studies have shown its activity against Haemophilus parainfluenzae, Citrobacter diversus, Escherichia coli, and Klebsiella pneumoniae. drugbank.comfda.gov A study on pathogens from community-acquired skin and soft tissue infections found Cefdinir to be highly active against oxacillin-susceptible coagulase-negative staphylococci (MIC90 0.12 µg/mL), group A streptococci (MIC90 ≤0.03 µg/mL), and group B streptococci (MIC90 0.06 µg/mL). nih.gov

Table 1: In Vitro Activity of Cefdinir against Key Bacterial Pathogens

| Bacterial Species | MIC90 (µg/mL) | Susceptibility Rate (%) | Reference |

|---|---|---|---|

| Streptococcus pneumoniae (penicillin-susceptible) | 0.125 | - | nih.gov |

| Staphylococcus aureus (oxacillin-susceptible) | 0.5 | 100 | nih.gov |

| Haemophilus influenzae (β-lactamase negative) | 0.5 | - | nih.gov |

| Haemophilus influenzae (β-lactamase positive) | 1 | - | nih.gov |

| Moraxella catarrhalis (β-lactamase positive) | 0.25 | - | nih.gov |

| Streptococcus pyogenes (Group A) | ≤0.03 | 100 | nih.gov |

| Streptococcus agalactiae (Group B) | 0.06 | 100 | nih.gov |

| Escherichia coli | 0.5 | 95 | nih.gov |

| Klebsiella spp. | 1 | 95 | nih.gov |

| Coagulase-negative staphylococci (oxacillin-susceptible) | 0.12 | 100 | nih.gov |

Moraxella catarrhalis

Comparative In Vitro Activity with Other Beta-Lactam Antimicrobials

Cefdinir, an orally administered third-generation cephalosporin (B10832234), demonstrates a broad spectrum of activity against a variety of gram-positive and gram-negative pathogens. drugbank.comnih.gov Its potency has been extensively compared to other oral β-lactam antimicrobials in numerous in vitro studies.

Against pathogens commonly associated with community-acquired skin and soft tissue infections (CA-SSTI), cefdinir has shown superior or comparable activity to other oral cephalosporins. jmilabs.com In studies of contemporary clinical strains from North America, cefdinir was the most active oral cephalosporin against oxacillin-susceptible Staphylococcus aureus (OSSA), with a minimum inhibitory concentration required to inhibit 90% of isolates (MIC90) of 0.5 mg/L, making it two- to eight-fold more potent than comparators. jmilabs.com Specifically, it was four-fold more potent than cefuroxime (MIC50, 2 mg/L) and eight-fold more potent than cefpodoxime (B17579) or cefaclor (MIC50, 4 mg/L) against OSSA. jmilabs.com Against Klebsiella species, cefdinir (MIC50, 0.12 mg/L) was found to be 32-fold more potent than cefuroxime and 16-fold more potent than cefaclor and cefprozil (B1668874). jmilabs.com

In evaluations against isolates from community-acquired urinary tract infections (CA-UTI), cefdinir was 8- to 16-fold more potent than cefuroxime axetil and cefprozil against E. coli, Klebsiella spp., and Staphylococcus saprophyticus. jmilabs.com Its activity was generally similar to cefpodoxime against E. coli and Klebsiella spp. jmilabs.com

For respiratory pathogens, cefdinir is highly active against Haemophilus influenzae (including β-lactamase producers), Moraxella catarrhalis, Streptococcus pneumoniae, and Streptococcus pyogenes. nih.govnih.gov One study found cefdinir (MIC90 ≤ 2.0 µg/ml) to be more active than cefixime (B193813) (MIC90 > 64 µg/ml) and equally as active as cefuroxime (MIC90 2.0 µg/ml) against oxacillin-susceptible staphylococci. nih.gov Furthermore, cefdinir is reported to be nearly 10 times more active against several key pathogens, including methicillin/oxacillin-susceptible Staphylococcus aureus and Escherichia coli, than cefaclor. fda.gov This enhanced activity is partly due to cefdinir's stability against hydrolysis by many common β-lactamase enzymes, a property that makes it more resilient than agents like cefprozil, cephalexin, and loracarbef. nih.govresearchgate.net

Table 1: Comparative In Vitro Activity of Cefdinir and Other Oral β-Lactams Against Community-Acquired Pathogens

| Organism (No. of Isolates) | Antimicrobial Agent | MIC50 (mg/L) | MIC90 (mg/L) | % Susceptible |

|---|---|---|---|---|

| E. coli (226) | Cefdinir | 0.25 | 0.5 | 98.2 |

| Cefpodoxime | 0.25 | 0.5 | 98.2 | |

| Cefuroxime Axetil | 2 | 4 | 93.4 | |

| Cefprozil | 4 | 8 | 83.6 | |

| Klebsiella spp. (78) | Cefdinir | 0.12 | 0.5 | 97.4 |

| Cefpodoxime | 0.12 | 0.5 | 97.4 | |

| Cefuroxime Axetil | 1 | 4 | 92.3 | |

| Cefprozil | 2 | 8 | 84.6 | |

| S. aureus (OSSA) (243) | Cefdinir | 0.5 | 0.5 | 100 |

| Cefpodoxime | 4 | 4 | 1.6 | |

| Cefuroxime | 2 | 2 | 99.6 | |

| Cefaclor | 4 | 8 | 98.4 |

Synergistic Antimicrobial Combinations in Preclinical Studies

The potential of cefdinir in combination therapies has been explored in preclinical studies to enhance efficacy against challenging pathogens. Combining antibiotics is a strategy to develop new antimicrobial therapies, and cefdinir has been evaluated in several such combinations. researchgate.net

One study investigated the dual combination of amoxicillin and cefdinir against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Chequerboard and time-kill assays revealed synergistic bactericidal activity against all tested MRSA strains, with fractional inhibitory concentration index (FICI) values below 0.5. researchgate.net This synergy was also demonstrated in an in vivo model using G. mellonella larvae. researchgate.net Other research has shown synergistic interactions between fosfomycin (B1673569) and cefdinir against Klebsiella pneumoniae. biorxiv.org However, not all combinations are synergistic. In studies against Mycobacterium tuberculosis, the combination of cefdinir and moxifloxacin (B1663623) was found to be synergistic, whereas combinations with levofloxacin (B1675101) or linezolid (B1675486) were antagonistic. oup.com

A key area of preclinical investigation is the combination of cefdinir with other β-lactam antibiotics, such as carbapenems, to restore or enhance activity against resistant organisms. A notable example is the combination of cefdinir with meropenem (B701) for treating Mycobacterium avium complex (MAC), a non-tuberculous mycobacterium known for its intrinsic drug resistance. oup.com

In a study using 31 clinical MAC isolates, the addition of a fixed concentration of cefdinir (4 mg/L) significantly enhanced the in vitro susceptibility to meropenem. oup.com The MIC50 and MIC90 of meropenem against these isolates were dramatically reduced in the presence of cefdinir, demonstrating a potent synergistic effect. oup.com This suggests that such a combination could be a viable therapeutic strategy for MAC infections. oup.com Similarly, a combination of imipenem (B608078) and cefdinir showed synergistic efficacy in a mouse model of Mycobacterium abscessus infection. asm.org It is also noted that cefdinir may decrease the excretion rate of meropenem, which could result in a higher serum level of the carbapenem (B1253116). drugbank.com

Table 2: In Vitro Activity of Meropenem Alone and in Combination with Cefdinir Against Mycobacterium avium Complex (MAC) Isolates (n=31)

| Antimicrobial Agent(s) | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |

|---|---|---|---|

| Meropenem | 16 | 32 | 4–128 |

| Cefdinir | >128 | >128 | 16–>128 |

| Meropenem + Cefdinir (4 mg/L) | 0.125 | 4 | ≤0.06–32 |

The mechanistic rationale for the synergy observed between cefdinir and carbapenems like meropenem lies in their complementary actions on bacterial cell wall synthesis. oup.com Most β-lactam antibiotics, including cephalosporins like cefdinir, exert their bactericidal effect by inhibiting D,D-transpeptidases, commonly known as penicillin-binding proteins (PBPs). drugbank.com These enzymes are essential for catalyzing the final 4→3 cross-linking step in peptidoglycan synthesis. nih.gov

However, some bacteria, particularly mycobacteria, also possess an alternative cross-linking pathway mediated by L,D-transpeptidases (Ldts), which form 3→3 peptidoglycan linkages. nih.gov This pathway is not effectively inhibited by most penicillins and cephalosporins. Carbapenems, in contrast, are potent inhibitors of these L,D-transpeptidases. nih.gov

Preclinical studies on M. tuberculosis have provided direct evidence for this dual-target mechanism. While carbapenems like doripenem (B194130) and biapenem (B1666964) robustly inhibited the L,D-transpeptidase LdtMt2, cephalosporins, including cefdinir, showed little to no inhibitory effect on this enzyme. nih.gov Therefore, in a dual β-lactam combination against such organisms, cefdinir targets the classical PBPs while the carbapenem partner (e.g., meropenem) targets the Ldts. oup.comnih.gov This additive inhibition of multiple, distinct enzymes in the peptidoglycan synthesis pathway provides a strong mechanistic basis for the observed synergy. oup.com

Mechanisms of Bacterial Resistance to Cefdinir

Beta-Lactamase-Mediated Resistance Mechanisms

The most prevalent mechanism of resistance to β-lactam antibiotics, including cefdinir (B1668824), is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the characteristic β-lactam ring, rendering the antibiotic inactive. The effectiveness of this resistance mechanism is contingent on the specific type of β-lactamase and its affinity for the antibiotic.

Stability against Common Beta-Lactamases

Cefdinir exhibits a notable degree of stability against hydrolysis by many commonly encountered plasmid-mediated β-lactamases. researchgate.netnih.gov Its chemical structure, particularly the oximino group, confers resistance to many Class A β-lactamases, which include the widespread TEM-1, TEM-2, and SHV-1 enzymes, as well as penicillinases produced by Gram-positive bacteria like Staphylococcus aureus. nih.gov Studies have demonstrated that cefdinir is significantly more resistant to hydrolysis by these common β-lactamases compared to older cephalosporins and penicillins. researchgate.net In one study, cefdinir's stability to 15 different β-lactamases was found to be superior to that of cefuroxime (B34974) and cefixime (B193813). microbiologyresearch.org This stability allows cefdinir to retain activity against many strains of Haemophilus influenzae and Moraxella catarrhalis that produce these types of β-lactamases. researchgate.net

| Beta-Lactamase Type | Stability of Cefdinir | Reference |

|---|---|---|

| Class A (e.g., TEM-1, TEM-2, SHV-1) | High | nih.gov |

| Staphylococcus aureus penicillinase | High | nih.gov |

Hydrolysis and Inactivation by Specific Beta-Lactamase Classes

Despite its stability against many common β-lactamases, cefdinir is susceptible to hydrolysis by certain classes of these enzymes. pediatriconcall.comtexas.gov Extended-spectrum β-lactamases (ESBLs), such as some variants of TEM, SHV, and CTX-M enzymes, can effectively hydrolyze cefdinir, leading to resistance. nih.govnih.gov These enzymes are often found in Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. nih.gov Specifically, cefdinir has shown susceptibility to hydrolysis by TEM-3, TEM-5, SHV-2, and MEN-1. nih.gov

Furthermore, Ambler Class C β-lactamases, also known as cephalosporinases, which are chromosomally encoded in many enteric bacteria, can inactivate cefdinir, although the rate of hydrolysis is generally low. nih.gov However, some Class C enzymes, like the one produced by Proteus vulgaris, are more efficient at hydrolyzing other cephalosporins but show very low activity against cefdinir. nih.gov Class D β-lactamases (oxacillinases) and Class B metallo-β-lactamases also have the potential to confer resistance to cefdinir. acs.org

| Beta-Lactamase Class | Examples | Effect on Cefdinir | Reference |

|---|---|---|---|

| Extended-Spectrum β-Lactamases (ESBLs) | TEM-3, TEM-5, SHV-2, MEN-1 | Hydrolysis and inactivation | nih.gov |

| Class C (Cephalosporinases) | Enzymes from E. coli, E. cloacae | Low level of hydrolysis | nih.gov |

Alterations in Penicillin-Binding Proteins (PBPs)

Another significant mechanism of resistance involves structural modifications in the target of β-lactam antibiotics, the penicillin-binding proteins (PBPs). patsnap.com PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. drugbank.com By binding to PBPs, cefdinir inhibits their function, leading to a defective cell wall and ultimately cell lysis. drugbank.comfrontiersin.org

Reduced Affinity of PBPs for Cefdinir

Bacteria can develop resistance by altering the structure of their PBPs, which reduces the binding affinity of cefdinir. patsnap.com This decreased affinity means that higher concentrations of the antibiotic are required to inhibit cell wall synthesis effectively. For instance, in Neisseria gonorrhoeae, mosaic-structure recombinant PBP 2 has demonstrated lower affinity for cefdinir compared to non-mosaic PBP 2s, contributing to decreased susceptibility. oup.com Similarly, in Streptococcus pneumoniae, resistance to β-lactams is primarily due to mutations in the pbp2b, pbp2x, and pbp1a genes, leading to altered PBPs with reduced affinity for these antibiotics. elsevier.es Cefdinir has shown a high affinity for all PBPs of susceptible strains of S. aureus and S. pyogenes. nih.gov

Mutational Analysis of PBP Resistance Determinants

Specific mutations within the genes encoding PBPs have been identified as key determinants of resistance to cefdinir. In Haemophilus influenzae, amino acid substitutions in PBP 3 are a major cause of β-lactam resistance. researchgate.net Studies have shown that mutations at positions 377, 385, 389, 517, and 526 in PBP 3 are associated with decreased susceptibility to cefdinir. asm.orgnih.gov For example, the Asp526Lys substitution alone can lead to a 4.3-fold increase in cefdinir resistance. asm.orgnih.gov The accumulation of multiple mutations, such as Met377Ile, Ser385Thr, and Leu389Phe, in conjunction with the Asp526Lys substitution, results in even higher levels of resistance. asm.orgnih.gov Genetic studies using site-directed mutagenesis have confirmed that mutations near the conserved KTG and SSN motifs of PBP 3 are critical for conferring resistance to cephalosporins, including cefdinir. asm.org

| PBP 3 Mutation | Effect on Cefdinir Resistance | Reference |

|---|---|---|

| Asp526Lys | 4.3-fold increase | asm.orgnih.gov |

| Met377Ile + Ser385Thr + Asp526Lys | Increased resistance compared to single mutation | asm.org |

| R517H and N526K | Associated with intermediate resistance | asm.org |

Other Resistance Pathways (e.g., Efflux Pumps, Outer Membrane Permeability)

In addition to enzymatic inactivation and target site modification, other mechanisms contribute to bacterial resistance to cefdinir. These pathways often work in concert with β-lactamase production and PBP alterations to achieve higher levels of resistance. nih.gov

In Gram-negative bacteria, the outer membrane acts as a significant permeability barrier, limiting the entry of antibiotics into the cell. nih.gov Changes in the composition of the outer membrane, such as the loss or modification of porin channels, can reduce the influx of cefdinir, thereby decreasing its intracellular concentration. nih.govgoogle.com This reduced permeability can act synergistically with other resistance mechanisms. nih.govgardp.org

Efflux pumps are transport proteins that actively expel antibiotics from the bacterial cell, preventing them from reaching their target. google.comnih.gov The overexpression of multidrug efflux pumps, such as those belonging to the Resistance-Nodulation-Division (RND) family in Gram-negative bacteria, can contribute to cefdinir resistance. acs.orgmdpi.com These pumps can recognize and export a wide range of antimicrobial agents, including cefdinir. The combined effect of a low-permeability outer membrane and active efflux creates a formidable barrier to antibiotic action. nih.govgoogle.comgardp.org

Molecular Epidemiology of Cefdinir Resistance in Bacterial Isolates

The study of the molecular epidemiology of cefdinir resistance provides critical insights into the spread and evolution of resistance mechanisms among key bacterial pathogens. This surveillance is essential for guiding empirical therapy and implementing effective infection control strategies. The prevalence of specific resistance determinants varies significantly by bacterial species, geographical location, and patient population.

Enterobacterales

Within the Enterobacterales order, particularly in Escherichia coli and Klebsiella pneumoniae, the production of extended-spectrum β-lactamases (ESBLs) is the most significant driver of resistance to third-generation cephalosporins, including cefdinir.

CTX-M Enzymes: The global dissemination of CTX-M-type β-lactamases is a major public health concern. idsociety.orgnih.gov These enzymes efficiently hydrolyze cefdinir, rendering it ineffective. The CTX-M-15 variant, in particular, has become the most widespread ESBL in the United States and many other parts of the world. idsociety.orgresearchgate.net Its prevalence is largely attributed to the horizontal transfer of plasmids carrying the blaCTX-M-15 gene, often facilitated by successful bacterial clones like E. coli ST131. researchgate.net Studies have shown a high prevalence of CTX-M-producing E. coli in Asia, with rates reaching 60-79% in some regions. researchgate.net A study of ceftriaxone-resistant Enterobacterales in the mid-Atlantic United States found that the blaCTX-M family of genes was present in 80% of the isolates. researchgate.net

Haemophilus influenzae

Resistance to cefdinir in H. influenzae is primarily driven by two mechanisms: β-lactamase production and alterations in penicillin-binding protein 3 (PBP3).

β-Lactamase Production: The production of β-lactamase, most commonly TEM-1, is a well-established mechanism of resistance. nih.govoup.com However, the prevalence of β-lactamase-producing strains can vary geographically. asm.org

PBP3 Modifications (BLNAR): Of increasing epidemiological significance is the rise of β-lactamase-negative ampicillin-resistant (BLNAR) strains. cambridge.orgfrontiersin.org These strains have mutations in the ftsI gene, which encodes PBP3, reducing the binding affinity of β-lactam antibiotics like cefdinir. nih.govoup.com A long-term surveillance study in Japan from 1995 to 2003 documented a significant increase in isolates with PBP3 substitutions, rising from 28.8% to 52.0% over the study period. nih.govasm.orgcapes.gov.brnih.gov Specific mutations, such as Asp526Lys, have been shown to increase cefdinir resistance. nih.govcapes.gov.brnih.gov The combination of multiple substitutions in PBP3 can lead to even higher levels of resistance. nih.govcapes.gov.br

A study in Shanghai, China, found that PBP3 mutations were present in 74.51% of H. influenzae isolates from adult patients, with 11.76% being classified as BLNAR. frontiersin.org Similarly, a Norwegian study (2017-2021) on invasive H. influenzae found that markers for altered PBP3 were present in 45.2% of resistant isolates. frontiersin.org

Streptococcus pneumoniae

For S. pneumoniae, the principal mechanism of resistance to cefdinir and other β-lactams involves the alteration of multiple penicillin-binding proteins (PBPs), particularly PBP1a, PBP2b, and PBP2x. etflin.com

PBP Alterations: The development of resistance is a stepwise process involving the acquisition of mosaic PBP genes through recombination with related streptococcal species. etflin.com High-level resistance typically requires alterations in all three key PBPs. etflin.com The global spread of specific resistant clones, such as serotypes 6B, 19F, and 23F, has been a major factor in the rising prevalence of penicillin-nonsusceptible S. pneumoniae. oup.com

Following the introduction of the 7-valent pneumococcal conjugate vaccine (PCV7), a shift in the epidemiology of resistant serotypes has been observed. There is growing concern about the emergence of non-vaccine serotypes, such as 19A, which often exhibit multidrug resistance. nih.gov A U.S. study from 2005-2006 found that serotype 19A was the most prevalent serotype among isolates from children, and these strains showed high rates of resistance to agents including cefdinir. nih.gov

Moraxella catarrhalis

Resistance to β-lactam antibiotics in M. catarrhalis is almost universally due to the production of β-lactamases.

BRO β-Lactamases: The vast majority of M. catarrhalis strains, often exceeding 90%, produce BRO-1 or BRO-2 β-lactamases. nih.govoup.com This high prevalence of β-lactamase production makes ampicillin (B1664943) and other penicillinase-labile β-lactams ineffective. oup.com While most strains remain susceptible to cefdinir, which is stable against these β-lactamases, surveillance is ongoing. researchgate.netresearchgate.net A 20-year study of Bulgarian isolates confirmed that nearly all (98.88%) produced β-lactamase, with bro-1 being the more frequent gene. researchgate.net

Data Tables

Table 1: Prevalence of Cefdinir Resistance Mechanisms in Enterobacterales

| Resistance Mechanism | Associated Genes | Predominant Bacterial Species | Typical Geographic Distribution/Prevalence | Citation |

|---|---|---|---|---|

| Extended-Spectrum β-Lactamase (ESBL) | blaCTX-M (esp. CTX-M-15) | Escherichia coli, Klebsiella pneumoniae | Global; high prevalence in Asia and the Americas. nih.govresearchgate.net CTX-M-15 is the most common ESBL in the US. idsociety.org | idsociety.orgnih.govresearchgate.net |

| AmpC β-Lactamase (Plasmid-mediated) | blaCMY, blaDHA | Escherichia coli, Klebsiella pneumoniae | Variable; prevalence of 11.1% for pAmpC E. coli noted in one hospital-based study. jidc.org | jidc.org |

Table 2: Molecular Epidemiology of Cefdinir Resistance in Respiratory Pathogens

| Bacterial Isolate | Primary Resistance Mechanism | Key Genes/Mutations | Reported Prevalence of Resistance Mechanism | Citation |

|---|---|---|---|---|

| Haemophilus influenzae | PBP3 Modification (BLNAR) | ftsI gene mutations (e.g., Asp526Lys) | Increased from 28.8% to 52.0% in Japan (1995-2003). nih.govasm.orgcapes.gov.brnih.gov 74.51% of isolates had PBP3 mutations in a Shanghai study. frontiersin.org | nih.govasm.orgfrontiersin.orgcapes.gov.brnih.gov |

| β-Lactamase Production | blaTEM-1, blaROB-1 | Prevalence varies geographically. | nih.govoup.com | |

| Streptococcus pneumoniae | PBP Alterations | Mosaic genes for PBP1a, PBP2b, PBP2x | Spread of resistant clones (e.g., Serotype 19A post-PCV7). nih.gov High resistance rates to cefdinir in Serotype 19A. nih.gov | etflin.comnih.gov |

| Moraxella catarrhalis | β-Lactamase Production | bro-1, bro-2 | >90% of isolates globally. nih.govoup.com A Bulgarian study found 98.88% of isolates were β-lactamase positive. researchgate.net | nih.govoup.comresearchgate.net |

Structure Activity Relationship Sar Studies of Cefdinir

Correlating Chemical Substituents with Antimicrobial Efficacy

The antimicrobial prowess of cefdinir (B1668824) is intricately linked to the specific chemical groups attached to its core cephalosporin (B10832234) structure. nih.gov The 7-acyl side chain, in particular the 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetyl group, is a key determinant of its broad antibacterial spectrum. nih.gov This group, combined with the vinyl substituent at the 3-position, results in excellent antibacterial activity. nih.gov

The aminothiazole ring is a common feature in third-generation cephalosporins and is crucial for potent activity against a wide range of bacteria. excli.de Modifications to this and other side chains can dramatically alter the antimicrobial spectrum and potency. For instance, the introduction of a hydroxyimino group in the 7-position side chain provides steric hindrance that protects the molecule from being inactivated by certain bacterial β-lactamase enzymes. oup.com

Studies have shown that even minor changes, such as the replacement of the vinyl group at the C-3 position with other substituents, can significantly impact antibacterial activity. researchgate.net The specific combination of the aminothiazolyl, hydroxyimino, and vinyl groups in cefdinir creates a well-balanced profile of activity against both Gram-positive and Gram-negative bacteria. nih.gov

Below is a table summarizing the key chemical substituents of cefdinir and their contribution to its antimicrobial efficacy.

| Chemical Substituent | Position | Contribution to Antimicrobial Efficacy |

| 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetyl | 7-acyl side chain | Essential for broad-spectrum antibacterial activity. nih.gov The aminothiazole moiety is crucial for potent activity, while the hydroxyimino group confers stability against some β-lactamases. excli.deoup.com |

| Vinyl group | 3-position | Contributes to the excellent overall antibacterial activity and favorable oral absorption characteristics of the drug. nih.gov |

| Cepham ring | Core structure | The bicyclic β-lactam ring system is fundamental to the mechanism of action, inhibiting bacterial cell wall synthesis. drugbank.com |

Chirality and Stereochemical Influence on Biological Activity

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the biological activity of cefdinir. The molecule possesses specific chiral centers, and only one stereoisomer, the 7(S)-isomer, exhibits the desired therapeutic effects. biosynth.comasm.org

Impact of 7(S) Configuration on Target Binding and Efficacy

The specific 7(S) configuration of cefdinir is paramount for its ability to bind effectively to its primary molecular targets: penicillin-binding proteins (PBPs). drugbank.combiosynth.com PBPs are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. By binding to these proteins, 7(S)-cefdinir inhibits their function, leading to a compromised cell wall and ultimately bacterial cell death. drugbank.com

The precise spatial orientation of the substituents dictated by the 7(S) configuration allows for optimal interaction with the active site of the PBPs. biosynth.com Any deviation from this specific stereochemistry, such as in the 7(R)-isomer, would result in a poor fit with the target enzyme, drastically reducing or eliminating its inhibitory capacity and, consequently, its antibacterial efficacy. asm.org

Stereoisomeric Purity and its Effect on Antimicrobial Properties

The antimicrobial effectiveness of cefdinir is directly dependent on its stereoisomeric purity. The presence of other stereoisomers, which lack significant antibacterial activity, can be considered impurities. asm.org Therefore, ensuring a high percentage of the active 7(S)-isomer is crucial during the synthesis and manufacturing process.

Studies on related cephalosporins have demonstrated that stereoisomers other than the biologically active form are essentially devoid of antimicrobial activity. asm.org This highlights the absolute necessity of the correct three-dimensional structure for the drug to exert its therapeutic effect. The presence of inactive isomers does not contribute to the desired antimicrobial action and is undesirable in the final pharmaceutical product.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. excli.de In the context of cefdinir and other antibiotics, QSAR models can help to understand the relationship between specific chemical properties and antimicrobial potency. excli.denih.gov

While specific QSAR models exclusively for this compound are not extensively detailed in the provided search results, the general principles of QSAR are highly relevant. These models use molecular descriptors—numerical values that quantify various aspects of a molecule's structure, such as its electronic properties, size, and shape—to build mathematical equations that correlate these descriptors with biological activity. excli.deacademicdirect.org

For example, a QSAR study might reveal that a particular electronic property of the aminothiazole ring is strongly correlated with the minimum inhibitory concentration (MIC) against a specific bacterium. This information can then be used to guide the design of new analogs with potentially enhanced activity. The development of such models relies on experimental data from a series of related compounds to establish a statistically significant correlation. excli.de

Designing Improved Cefdinir Analogs based on SAR Principles

The knowledge gained from Structure-Activity Relationship (SAR) studies provides a rational basis for the design of new cefdinir analogs with improved properties. asm.org The goal of such design efforts is often to enhance antimicrobial potency, broaden the spectrum of activity, or overcome mechanisms of bacterial resistance. acs.orgmdpi.com

Based on the principles of SAR, medicinal chemists can propose modifications to the cefdinir structure that are likely to result in a more effective antibiotic. For instance, understanding that the 7-acyl side chain is critical for activity, researchers might synthesize a series of analogs with different substituents at this position to explore if a more potent interaction with PBPs can be achieved. nih.govasm.org

Similarly, modifications to the 3-position vinyl group could be explored to potentially enhance the drug's stability or alter its pharmacokinetic properties. researchgate.net The overarching principle is to make targeted changes to the molecular structure based on a solid understanding of how different chemical features contribute to the desired biological effect, a process that is significantly more efficient than random screening of compounds. asm.org

Analytical Methodologies and Impurity Profiling in Research

Chromatographic Techniques for Cefdinir (B1668824) Analysis

Chromatographic methods are central to the separation and quantification of Cefdinir and its impurities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely used techniques in this regard. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the cornerstone for the routine analysis and stability testing of Cefdinir. ijpsonline.comnih.gov These methods are validated for their specificity, linearity, precision, and accuracy, ensuring reliable determination of Cefdinir in bulk drug substances and pharmaceutical formulations. nih.gov

Several studies have developed stability-indicating HPLC methods capable of separating Cefdinir from its degradation products formed under various stress conditions such as acid and base hydrolysis, oxidation, and photolysis. researchgate.netnih.gov A common approach involves using a C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate, sodium dihydrogen phosphate (B84403), or orthophosphoric acid) and an organic modifier like methanol (B129727) or acetonitrile. researchgate.netijpsonline.comnih.gov Detection is typically performed using a UV detector at wavelengths around 254 nm, 285 nm, or 286 nm. ijpsonline.comnih.govbanglajol.info

For instance, one validated method utilized a mobile phase of 50 mM ammonium acetate (B1210297) (pH 3.0) and methanol (80:20 v/v) with a flow rate of 1 ml/min and UV detection at 285 nm. ijpsonline.com Another study employed a mobile phase of orthophosphoric acid in water (pH 3.0), acetonitrile, and methanol (13:5:2 v/v/v) with detection at 286 nm. nih.gov These methods demonstrate good linearity over a range of concentrations. nih.govbanglajol.info

Table 1: Examples of HPLC Methods for Cefdinir Analysis

| Parameter | Method 1 ijpsonline.com | Method 2 nih.gov | Method 3 banglajol.info |

| Column | Not Specified | Reverse Phase C18 | C18 |

| Mobile Phase | 50 mM Ammonium Acetate (pH 3.0) : Methanol (80:20 v/v) | Orthophosphoric Acid in water (pH 3.0) : Acetonitrile : Methanol (13:5:2 v/v/v) | 0.2 M Sodium Dihydrogen Phosphate (pH 3.2) : Methanol (70:30 v/v) |

| Flow Rate | 1 mL/min | 1 mL/min | 1.0 mL/min |

| Detection (UV) | 285 nm | 286 nm | 254 nm |

| Linearity Range | 10 to 35 µg/mL | 0.05 – 15.00 μg/mL | 0.05 to 5 µg/mL |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it an indispensable tool for the identification and structural elucidation of Cefdinir's impurities and degradation products. researchgate.netresearchgate.net This technique is particularly valuable for identifying unknown compounds at low levels. researchgate.net

Column-switching LC-MS methods have been developed to rapidly identify impurities. researchgate.net In such a setup, Cefdinir and its impurities are first separated on an analytical column. The peaks corresponding to the impurities are then selectively transferred to a second column for desalting before being introduced into the mass spectrometer. researchgate.net This approach allows for the use of non-volatile salts in the initial chromatographic separation, which can improve peak shape and resolution. researchgate.net

LC-MS/MS (tandem mass spectrometry) provides further structural information by fragmenting the ions of the impurity and analyzing the resulting fragment ions. This data, combined with knowledge of the general fragmentation pathways of cephalosporins, allows for the confident characterization of impurity structures. researchgate.netresearchgate.net

Spectroscopic and Electrochemical Characterization Methods

Spectroscopic and electrochemical techniques provide complementary information for the analysis and characterization of 7(S)-Cefdinir.

UV-Vis Spectrophotometry

UV-Visible spectrophotometry offers a simple, rapid, and economical method for the quantitative determination of Cefdinir in bulk and pharmaceutical dosage forms. ejbps.comijpsonline.com The method is based on the measurement of light absorbance by the Cefdinir molecule in a solution.

In a typical UV spectrophotometric method, Cefdinir exhibits a maximum absorbance (λmax) at a specific wavelength. For instance, in 0.1 M phosphate buffer (pH 7.0), Cefdinir shows a λmax at 287 nm. ijpsonline.comactascientific.com The absorbance is directly proportional to the concentration of the drug in the solution, following Beer's law within a specific concentration range. ejbps.comijpsonline.com

Difference spectroscopy has also been employed for Cefdinir analysis. This technique measures the difference in absorbance between two equimolar solutions of the analyte in different chemical forms, which can enhance specificity and reduce interference from excipients. ijpsonline.com One such method measured the amplitude between the maxima at 265 nm and the minima at 230 nm. ijpsonline.com

Table 2: UV-Vis Spectrophotometric Methods for Cefdinir Analysis

| Method | Solvent/Reagent | λmax (nm) | Linearity Range (µg/mL) | Reference |

| Method A (UV) | 0.1 M Phosphate Buffer (pH 7.0) | 287 | 3 - 17 | ijpsonline.com |

| Method B (Visible) | Folin-Ciocalteu Reagent | 720 | 4 - 20 | ijpsonline.com |

| Difference Spectroscopy | 0.5N HCl vs. Buffer | 265 (maxima), 230 (minima) | 10 - 35 | ijpsonline.com |

| Derivative Spectroscopy | 0.1N HCl | 281 (zero order) | 1 - 55 | ejbps.com |

Voltammetric Approaches and Computational Calculations

Electrochemical methods, particularly voltammetry, provide a sensitive and selective alternative for the determination of Cefdinir. researchgate.netnih.gov These techniques study the oxidation and reduction behavior of Cefdinir at an electrode surface. researchgate.net

Voltammetric studies have shown that Cefdinir exhibits irreversible reduction peaks at a hanging mercury drop electrode (HMDE) and an irreversible oxidation peak at a glassy carbon electrode (GCE). researchgate.netnih.gov The peak currents are proportional to the concentration of Cefdinir, allowing for its quantification. researchgate.net Differential pulse adsorptive stripping voltammetry has been developed and validated for determining Cefdinir in samples like tablets and human serum. researchgate.netnih.gov

Computational calculations, using methods like Density Functional Theory (DFT), complement experimental electrochemical studies. researchgate.netnih.gov These calculations can predict the sites of oxidation and reduction within the Cefdinir molecule, providing a theoretical basis for the observed voltammetric behavior. researchgate.net

Identification and Structural Elucidation of Related Compounds and Degradants

The identification and characterization of impurities and degradation products are critical for ensuring the safety and efficacy of Cefdinir. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Forced degradation studies are performed under stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. researchgate.netsphinxsai.com These studies help in developing stability-indicating analytical methods. researchgate.net

The isolation of impurities is often achieved using preparative HPLC. nih.gov Once isolated, the structures of these compounds are elucidated using a combination of spectroscopic techniques, including:

Mass Spectrometry (MS) : Provides the molecular weight and, through fragmentation patterns (MS/MS), information about the structure of the impurity. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the arrangement of atoms within the molecule.

Infrared (IR) Spectroscopy : Helps to identify the functional groups present in the impurity. nih.gov

Several process-related impurities and degradation products of Cefdinir have been identified and characterized. researchgate.netnih.govarkat-usa.org For example, three unknown impurities were isolated from a Cefdinir bulk drug and identified using MS, NMR, and IR as Cefdinir-5-oxide, a Δ2-isomer of Cefdinir, and a 3-methyl analog. nih.govarkat-usa.org Another significant related substance is the (6R,7S)-epimer of Cefdinir, also known as 7S-Cefdinir. synzeal.comallmpus.com The degradation of Cefdinir in aqueous solutions can lead to the formation of various products, including β-lactam ring-opened lactones. sphinxsai.comcolab.ws

Table 3: Identified Related Compounds and Degradants of Cefdinir

| Compound Name | Type | Identification Methods | Reference |

| (6R, 7R)-7-[(z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido]-8-oxo-3-vinyl-5-thia-1-azabicyclo [4.2.0] oct-2-ene-2-carboxylic acid-5-oxide | Impurity/Degradant | HPLC, MS, NMR, IR | nih.govarkat-usa.org |

| (6R, 7R)-7-[(z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido]-8-oxo-3-vinyl-5-thia-1-azabi-cyclo [4.2.0] oct-3-ene-2-carboxylic acid | Impurity | HPLC, MS, NMR, IR | nih.govarkat-usa.org |

| (6R, 7R)-7-[(z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido]-8-oxo-3-methyl-5-thia-1-azabicyclo-[4.2.0]oct-2-ene-2-carboxylic acid | Impurity | HPLC, MS, NMR, IR | nih.govarkat-usa.org |

| (6R,7S)-7-[(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetamido]-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (7-Epimer) | Related Compound | HPLC | synzeal.comallmpus.com |

| β-Lactam ring opened product of Cefdinir | Degradant | LC-MS | sphinxsai.com |

Synthesis of Known and Potential Impurities

The identification and control of impurities in Cefdinir require the availability of reference standards for these related compounds. Researchers have synthesized several known and potential impurities that can form during the manufacturing process or upon degradation. These synthetic efforts are crucial for validating analytical methods and for understanding the impurity profile of the bulk drug.

During the analysis of various Cefdinir batches, several process-related impurities and degradation products have been detected, typically ranging from 0.05% to 0.35%. researchgate.netarkat-usa.orgresearchgate.net To facilitate their identification and quantification, targeted synthesis of these compounds has been undertaken.

One study describes the synthesis of three specific contaminants starting from the parent Cefdinir molecule. arkat-usa.org

Cefdinir S-oxide (Impurity I): This common cephalosporin (B10832234) impurity was prepared by oxidizing Cefdinir with peracetic acid, resulting in a 30% yield. arkat-usa.org

∆-2 Isomer of Cefdinir (Impurity II): The isomerization of the ∆-3 double bond of the cephem nucleus to the ∆-2 position is a known instability pathway. This isomer was synthesized by treating Cefdinir with an organic base (DBU), leading to a 48% yield after purification. arkat-usa.org

3-Methyl Analog of Cefdinir (Impurity III): This impurity arises from the presence of desacetoxycephalosporanic acid in the starting material for Cefdinir synthesis. It was synthesized by acylating the corresponding 7-amino-3-methyl-cephem-4-carboxylic acid, followed by basic hydrolysis, achieving an 80% yield. arkat-usa.org

Other research has focused on isolating and characterizing previously unknown impurities from bulk Cefdinir samples using techniques like preparative HPLC. researchgate.netresearchgate.net The structures of these isolated compounds were then elucidated using spectral data (NMR, IR, MS). researchgate.netresearchgate.net Two such impurities were identified as the (E)-isomer of Cefdinir and a compound formed from a reaction involving the furo[3,4-d] Current time information in Bangalore, IN.nih.govthiazin-2-yl]methyl}acetamide moiety. researchgate.net The synthesis of these related substances is essential for their use as reference standards in quality control. arkat-usa.orgontosight.ai

| Impurity Name | Chemical Name | Source / Type |

|---|---|---|

| Cefdinir S-oxide | (6R, 7R)-7-[(Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido]-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid-5-oxide | Oxidative Degradation / Process researchgate.netarkat-usa.org |

| ∆-2 Isomer of Cefdinir | (6R, 7R)-7-[(Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido]-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | Isomerization / Process researchgate.netarkat-usa.org |

| 3-Methyl Analog of Cefdinir | (6R, 7R)-7-[(Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido]-8-oxo-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | Process (from starting material) researchgate.netarkat-usa.org |

| E-Isomer of Cefdinir | (6R,7R)-7[(E)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetylamino]-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | Process / Degradation researchgate.net |

Purity Assessment and Characterization of Research-Grade this compound

The purity of research-grade this compound is a critical parameter that is rigorously assessed using a combination of analytical techniques. The characterization involves confirming the identity of the molecule and quantifying any impurities present.

Purity assessment is predominantly performed using the validated stability-indicating HPLC or UPLC methods described previously. scispace.comnih.gov These methods are validated for several parameters as per ICH guidelines, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). scispace.comnih.gov

Linearity: The method demonstrates a linear relationship between the concentration of Cefdinir and the detector response over a specified range. Correlation coefficients (r²) are typically greater than 0.999. scispace.comnih.govejbps.com

Accuracy: Accuracy is determined by recovery studies, where a known amount of pure Cefdinir is added to a sample matrix. Recoveries are generally expected to be within 98-102%. scispace.comscielo.br

Precision: The precision of the method, expressed as the relative standard deviation (RSD), should be low (typically <2%) for repeated measurements. scispace.comwisdomlib.orgejbps.com

Sensitivity (LOD/LOQ): The LOD and LOQ determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For a UPLC method, these were found to be 0.15 µg/ml and 0.51 µg/ml, respectively. scispace.com For an HPLC method, values of 0.05 µg/mL (LOD) and 0.15 µg/mL (LOQ) have been reported. nih.gov

In addition to chromatographic methods, spectrophotometric methods have also been developed for the quantification of Cefdinir. nih.govejbps.com One such method involves derivatizing Cefdinir with sodium anthraquinone-2-sulfonate (SAS) to produce a colored complex that can be measured at 517 nm. nih.gov While simpler, these methods may lack the specificity of chromatographic techniques for impurity profiling.

The characterization of Cefdinir and its impurities relies on advanced analytical techniques. Column-switching LC-MS/MS methods have been employed for the rapid identification of impurities in bulk materials, even in the presence of non-volatile salts in the mobile phase. researchgate.netresearchgate.net Structural elucidation of isolated impurities is accomplished by a combination of spectroscopic methods, including:

Mass Spectrometry (MS): Provides molecular weight information and fragmentation patterns. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Gives detailed information about the molecular structure. researchgate.net

Infrared (IR) Spectroscopy: Helps identify functional groups present in the molecule. researchgate.net

Through these comprehensive assessment and characterization studies, the purity of research-grade this compound can be established, and its impurity profile can be thoroughly understood. researchgate.netresearchgate.net

| Parameter | Result |

|---|---|

| Linearity Range | 25 - 150 µg/mL |

| Correlation Coefficient (r²) | 0.9993 |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 1.5% |

| Limit of Detection (LOD) | 0.15 µg/mL |

| Limit of Quantification (LOQ) | 0.51 µg/mL |

Degradation, Biotransformation, and Environmental Fate

Chemical and Photolytic Degradation Pathways of Cefdinir (B1668824)

Cefdinir is susceptible to degradation under various environmental conditions, including hydrolysis, oxidation, and photolysis. researchgate.netsphinxsai.com Studies have shown that degradation occurs under acidic, basic, and neutral hydrolytic conditions, as well as upon exposure to oxidative stress and UV light. researchgate.netsphinxsai.comscispace.com

Forced degradation studies have been conducted to understand the stability of Cefdinir. These studies involve subjecting the compound to conditions such as heat (105°C), UV light (254 nm), acid (1.0 N HCl), base (0.05 N NaOH), and oxidation (0.1% H2O2). sphinxsai.comscispace.com Degradation was observed under all these stress conditions, leading to the formation of several degradation products. researchgate.netsphinxsai.com

Two primary degradation routes have been identified: the opening of the β-lactam ring and pH-dependent isomerizations. nih.govcolab.ws The hydrolysis of Cefdinir in acidic to neutral solutions can lead to the formation of γ-lactones as a mixture of four diastereoisomers. colab.wsnih.gov The specific degradation products can vary depending on the conditions. For instance, degradants I and II are observed under basic hydrolysis, while degradant III forms under acidic to neutral conditions and photolytic stress. sphinxsai.com Oxidative stress leads to the formation of degradation products IV and V. sphinxsai.com

Photolytic degradation of Cefdinir is influenced by the pH of the solution and the type of UV radiation. avestia.com Under UV-A radiation, the degradation is relatively slow, but it is enhanced in the presence of a TiO2 photocatalyst. avestia.com Conversely, under UV-C radiation, the degradation is much faster, and the presence of TiO2 does not significantly accelerate the process. avestia.com The rate of photolytic degradation under UV-A is fastest at pH 9 due to rapid hydrolysis under basic conditions. avestia.com

Microbial Degradation of Cefdinir in Aquatic Environments

The microbial breakdown of Cefdinir is a critical component of its environmental fate. Various microorganisms, particularly yeast strains isolated from pharmaceutical wastewater, have demonstrated the ability to degrade this antibiotic. nih.govnih.govinnovareacademics.in

Isolation and Characterization of Degrading Microbial Strains (e.g., Yeast Isolates)